molecular formula C22H12I2O2S2 B14381975 2,3-Bis[(4-iodophenyl)sulfanyl]naphthalene-1,4-dione CAS No. 89477-83-8

2,3-Bis[(4-iodophenyl)sulfanyl]naphthalene-1,4-dione

Cat. No.: B14381975
CAS No.: 89477-83-8
M. Wt: 626.3 g/mol
InChI Key: MKQSYPITTVPZPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Bis[(4-iodophenyl)sulfanyl]naphthalene-1,4-dione is a synthetic organic compound derived from naphthalene It features two 4-iodophenylsulfanyl groups attached to a naphthalene-1,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis[(4-iodophenyl)sulfanyl]naphthalene-1,4-dione typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene-1,4-dione and 4-iodophenylthiol.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate (K2CO3) to deprotonate the thiol group.

    Coupling Reaction: The deprotonated thiol reacts with the naphthalene-1,4-dione to form the desired product. This step may require a catalyst, such as palladium, to facilitate the coupling reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis[(4-iodophenyl)sulfanyl]naphthalene-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can replace the iodine atoms under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Bis[(4-iodophenyl)sulfanyl]naphthalene-1,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It may be used in the development of new materials with specific properties, such as dyes or sensors.

Mechanism of Action

The mechanism of action of 2,3-Bis[(4-iodophenyl)sulfanyl]naphthalene-1,4-dione involves its interaction with molecular targets in biological systems. The compound can undergo redox reactions, influencing cellular processes. Its ability to form reactive oxygen species (ROS) may contribute to its antimicrobial and anticancer activities. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    1,4-Naphthoquinone: A simpler analog with similar redox properties.

    2,3-Dichloro-1,4-naphthoquinone: Another derivative with different substituents.

    2,3-Bis[(4-bromophenyl)sulfanyl]naphthalene-1,4-dione: A bromine analog with similar chemical behavior.

Uniqueness

2,3-Bis[(4-iodophenyl)sulfanyl]naphthalene-1,4-dione is unique due to the presence of iodine atoms, which can be further functionalized

Properties

CAS No.

89477-83-8

Molecular Formula

C22H12I2O2S2

Molecular Weight

626.3 g/mol

IUPAC Name

2,3-bis[(4-iodophenyl)sulfanyl]naphthalene-1,4-dione

InChI

InChI=1S/C22H12I2O2S2/c23-13-5-9-15(10-6-13)27-21-19(25)17-3-1-2-4-18(17)20(26)22(21)28-16-11-7-14(24)8-12-16/h1-12H

InChI Key

MKQSYPITTVPZPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)SC3=CC=C(C=C3)I)SC4=CC=C(C=C4)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.